Imino(3-methoxyphenyl)methyl-lambda6-sulfanone hydrochloride
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Description
Imino(3-methoxyphenyl)methyl-lambda6-sulfanone hydrochloride, also known as IMPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. IMPS is a sulfanone derivative that has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Corrosion Inhibition
- Schiff bases, including compounds similar to Imino(3-methoxyphenyl)methyl-lambda6-sulfanone hydrochloride, have been studied for their role in corrosion inhibition. One such study investigated Schiff bases as corrosion inhibitors in acid solutions, finding that they significantly decrease the corrosion rate of mild steel in hydrochloric acid media (Behpour et al., 2009).
Insecticide Research
- Research has explored the reactions of sulfoxides and sulfones of phosfolan and mephosfolan with water, methanol, and thiols. These reactions, which occur at the imino carbon, could provide insights into the inhibition of acetylcholinesterase, detoxification, and tissue binding, relevant to insecticide action (Gorder et al., 1985).
Transdermal Drug Delivery
- A study on iminosulfuranes, including derivatives similar to this compound, investigated their potential as transdermal penetration enhancers. These compounds were found to be effective in enhancing the skin penetration of hydrocortisone, a model drug (Kim et al., 1999).
Synthesis and Chemical Properties
- Another study focused on the synthesis and properties of crystalline fluoro-functionalized imines. It investigated their molecular structure, intermolecular interactions, and potential applications in nonlinear optical (NLO) technologies (Ashfaq et al., 2022).
Glycosylation of Proteins
- Research on 2-imino-2-methoxyethyl 1-thioglycosides demonstrated their potential as reagents for attaching sugars to proteins. This process is important for the study of protein glycosylation (Lee et al., 1976).
DNA Structure Research
- The tautomeric forms in polynucleotide helices, as well as the structures of certain imine derivatives, have implications for understanding DNA structure (Miles, 1961).
Herbicidal Activities
- Imines have been explored for their potential in herbicide development. One study designed and synthesized triazolinone derivatives containing imine pharmacophores and evaluated their herbicidal activities (Luo et al., 2008).
Antimicrobial Research
- A study on imidazolidineiminothione, imidazolidin-2-one, and imidazoquinoxaline derivatives, related to this compound, investigated their synthesis and evaluated their antibacterial and antifungal activities, showing significant results in most compounds tested (Ammar et al., 2016).
properties
IUPAC Name |
imino-(3-methoxyphenyl)-methyl-oxo-λ6-sulfane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S.ClH/c1-11-7-4-3-5-8(6-7)12(2,9)10;/h3-6,9H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFYTZQEUBXDEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=N)(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2174002-44-7 |
Source
|
Record name | 1-methoxy-3-(S-methylsulfonimidoyl)benzene hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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